2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one
Description
2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one (CAS No. 120983–72–4) is a chlorinated cyclopropane ketone characterized by a cyclopropane ring substituted with two chlorine atoms at the 2,2-positions and a chloroacetyl group. This compound is structurally distinct due to its rigid cyclopropane backbone and multiple chlorine substituents, which confer unique electronic and steric properties.
Properties
IUPAC Name |
2-chloro-1-(2,2-dichlorocyclopropyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O/c6-2-4(9)3-1-5(3,7)8/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWQOSAISBLYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one typically involves the chlorination of 1-(2,2-dichlorocyclopropyl)ethanone. The process can be carried out by stirring 1-(2,2-dichlorocyclopropyl)ethanone in dichloromethane and methanol while introducing chlorine gas at 0°C for 3 hours .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and maximize yield. The product is then purified through distillation under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Products include substituted ethanones or cyclopropyl derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential use in developing pharmaceuticals.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can inhibit enzyme activity and disrupt cellular processes, making it useful in various biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one, differing in substituents, halogenation patterns, or applications:
Structural Analogues with Cyclopropane Backbones
Chlorinated Ketones with Heterocyclic Substituents
Aromatic and Phenolic Derivatives
Biological Activity
2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one is a synthetic organic compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and environmental science. This article reviews the biological properties of this compound, including its toxicity, potential therapeutic applications, and ecological impact.
- Chemical Formula : C5H6Cl3O
- Molecular Weight : 192.46 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several domains:
1. Toxicity
Research indicates that this compound exhibits significant toxicity towards various organisms. A study using quantitative structure-activity relationship (QSAR) models predicted its acute toxicity to aquatic life, particularly fathead minnows. The compound was classified as having moderate to high toxicity based on predicted values for aquatic organisms .
3. Environmental Impact
The environmental persistence and bioaccumulation potential of this compound have been assessed using models such as the Syracuse BIOWIN and BCFWIN programs. These assessments indicate that this compound may not be readily biodegradable, raising concerns about its accumulation in aquatic environments .
Case Studies
Several case studies highlight the biological activity of similar chlorinated compounds:
Case Study 1: Aquatic Toxicity Assessment
A study evaluated the acute toxicity of chlorinated ethanones on aquatic organisms. The results showed that compounds with similar structures exhibited LC50 values indicating significant lethality at low concentrations, emphasizing the need for careful environmental monitoring and regulation .
Case Study 2: Pesticide Efficacy
Another investigation focused on the efficacy of chlorinated cyclopropane derivatives as pesticides. The study demonstrated that these compounds effectively controlled pest populations while also posing risks to non-target species, suggesting a need for further research into their ecological safety .
Data Table: Biological Activity Summary
| Property | Observation |
|---|---|
| Acute Aquatic Toxicity | Moderate to high toxicity predicted |
| Biodegradability | Not readily biodegradable |
| Bioaccumulation Potential | Moderate risk of accumulation |
| Pharmacological Use | Potential insecticide/fungicide |
Q & A
Q. What statistical approaches resolve discrepancies in crystallographic data refinement?
- Methodological Answer : SHELXL refinement incorporates Hirshfeld atom refinement (HAR) for electron density modeling. R-factor convergence tests and Twinning/BATCH scaling in Olex2 resolve space group ambiguities. Cross-validation (Rfree) ensures model accuracy .
Comparative Studies
Q. How does the dichlorocyclopropyl group’s electronic profile compare to monochloro or fluorinated analogs in catalysis?
- Methodological Answer : Cyclic voltammetry (CV) measures redox potentials, showing dichloro’s stronger electron-withdrawing effect vs. mono-Cl or F. Hammett constants (σ) derived from substituent effects in aryl reactions quantify electronic contributions .
Q. What structural features differentiate this compound’s reactivity from non-cyclopropane ketones?
- Methodological Answer : Ring-strain calorimetry (DSC) quantifies cyclopropane’s energy (~27 kcal/mol), accelerating ring-opening reactions. Comparative kinetic studies with acyclic analogs (e.g., 2-chloroacetophenone) highlight strain-induced reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
